molecular formula C21H22N2O4 B11004427 methyl N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycinate

methyl N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycinate

Cat. No.: B11004427
M. Wt: 366.4 g/mol
InChI Key: OWRAGBVMVDPAID-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve suitable solvents, reagents, and catalysts.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize it for scientific purposes.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions, but modified indole derivatives and glycinate derivatives are common outcomes.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.

      Biology: It may serve as a probe in biological studies, especially related to indole-containing compounds.

      Medicine: Investigations into its potential pharmacological properties are ongoing.

      Industry: Limited information exists on industrial applications, but it could find use in fine chemicals or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated. it likely interacts with specific molecular targets or pathways, potentially affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other indole derivatives, such as tryptophan and serotonin, share structural features. the unique combination of the benzyloxy group and glycinate moiety sets methyl N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}glycinate apart.

    Remember that further research and experimental data are essential to fully understand the compound’s properties and applications

    Properties

    Molecular Formula

    C21H22N2O4

    Molecular Weight

    366.4 g/mol

    IUPAC Name

    methyl 2-[3-(6-phenylmethoxyindol-1-yl)propanoylamino]acetate

    InChI

    InChI=1S/C21H22N2O4/c1-26-21(25)14-22-20(24)10-12-23-11-9-17-7-8-18(13-19(17)23)27-15-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,22,24)

    InChI Key

    OWRAGBVMVDPAID-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)CNC(=O)CCN1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3

    Origin of Product

    United States

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